molecular formula C22H20N4O4 B243671 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B243671
M. Wt: 404.4 g/mol
InChI Key: YQTVQBKORVSMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been suggested that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide exhibits potent cytotoxic activity against cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring of this compound are necessary to ensure its safety and efficacy in lab experiments.

Future Directions

There are several future directions for the study of 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One of the primary directions is the further exploration of its potential as an anticancer agent. Studies can be conducted to investigate the efficacy of this compound in various cancer types and to optimize its dosing and delivery methods. In addition, studies can be conducted to investigate the mechanism of action of this compound to further understand its potential as an anticancer agent. Finally, studies can be conducted to investigate the potential applications of this compound in other fields, such as materials science and electronics.

Synthesis Methods

The synthesis method of 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxyphenylhydrazine to form 2,4-dimethoxy-N-(4-methoxyphenyl)benzohydrazide. This intermediate compound is then reacted with 2-amino-5-methylbenzotriazole to form the final product, 2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide.

Scientific Research Applications

2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H20N4O4/c1-28-16-7-5-15(6-8-16)26-24-19-11-4-14(12-20(19)25-26)23-22(27)18-10-9-17(29-2)13-21(18)30-3/h4-13H,1-3H3,(H,23,27)

InChI Key

YQTVQBKORVSMDJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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